molecular formula C11H15NO B2697833 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 1409881-94-2

1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol

Numéro de catalogue: B2697833
Numéro CAS: 1409881-94-2
Poids moléculaire: 177.247
Clé InChI: IAAMIQKECKWDPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
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Applications De Recherche Scientifique

Ethylene Perception Inhibition in Fruits and Vegetables

Research on 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception, sheds light on its significant impact on delaying ripening and senescence in fruits and vegetables. This application is crucial for extending the shelf life and maintaining the quality of agricultural products. Watkins' study outlines the commercial adoption of 1-MCP, especially in the apple industry, and explores its potential for other fruits and vegetables, highlighting both the benefits and limitations of this technology (Watkins, 2006).

Supramolecular Chemistry and Nanotechnology

The work by Cantekin, de Greef, and Palmans on benzene-1,3,5-tricarboxamides (BTAs) illustrates the utility of these compounds in supramolecular chemistry and nanotechnology. BTAs' ability to self-assemble into one-dimensional structures due to H-bonding makes them useful in various applications, including polymer processing and biomedical fields. The adaptable nature of BTAs underscores their potential in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Flavor Characterization in Foods

Maggi, Papa, and Vittori's research on the characterization of the mushroom-like flavor in Melittis melissophyllum L. using gas chromatography highlights the significance of understanding flavor compounds in foods. This study emphasizes the importance of identifying and quantifying flavor-contributing compounds for food industry applications, especially for enhancing or replicating desired flavors in food products (Maggi, Papa, & Vittori, 2012).

Polyamide Oxidation and Stability

The review on polyamide oxidation by Richaud et al. provides insights into the degradation mechanisms of polyamides, comparing their characteristics to polyolefins. Understanding the oxidation kinetics and the effects of various factors on polyamide stability is crucial for improving the durability and performance of polyamide-based materials in various applications (Richaud et al., 2013).

Propriétés

IUPAC Name

1-(methylaminomethyl)-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-8-11(13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAMIQKECKWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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